

Thermodynamic Properties of 3-Methoxybut-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Methoxybut-1-yne**. Due to a lack of experimentally determined data in publicly available literature for this specific compound, this document focuses on established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for key thermodynamic measurements and discusses computational approaches for their estimation. This guide serves as a foundational resource for researchers seeking to understand, characterize, and utilize **3-Methoxybut-1-yne** in further scientific applications.

Introduction

3-Methoxybut-1-yne (C_5H_8O) is a chemical compound of interest in various research and development sectors. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and reaction modeling. These properties govern the compound's behavior under different temperature and pressure conditions, influencing its stability, reactivity, and phase transitions.

This guide addresses the current information gap by presenting standardized methods for the experimental determination and computational estimation of the thermodynamic properties of **3-Methoxybut-1-yne**.

Physicochemical Properties of 3-Methoxybut-1-yne

While extensive thermodynamic data is not readily available, some basic physicochemical properties have been computed and are presented in Table 1.

Table 1: Computed Physicochemical Properties of **3-Methoxybut-1-yne**

Property	Value	Source
Molecular Formula	C ₅ H ₈ O	PubChem[1]
Molecular Weight	84.12 g/mol	PubChem[1]
XLogP3	0.6	PubChem[1]
Exact Mass	84.057514874 Da	PubChem[1]
Monoisotopic Mass	84.057514874 Da	PubChem[1]

Experimental Determination of Thermodynamic Properties

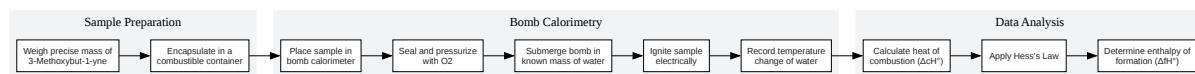
This section details the experimental protocols for measuring key thermodynamic properties of a volatile organic compound like **3-Methoxybut-1-yne**.

Enthalpy of Combustion and Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) can be determined from the experimentally measured enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law.

- Sample Preparation: A precise mass of **3-Methoxybut-1-yne** is encapsulated in a combustible container.
- Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen.
- Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

- Ignition: The sample is ignited electrically.
- Temperature Measurement: The temperature change of the water is meticulously recorded until it reaches a maximum and then begins to cool.
- Calculation: The heat released by the combustion is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system.



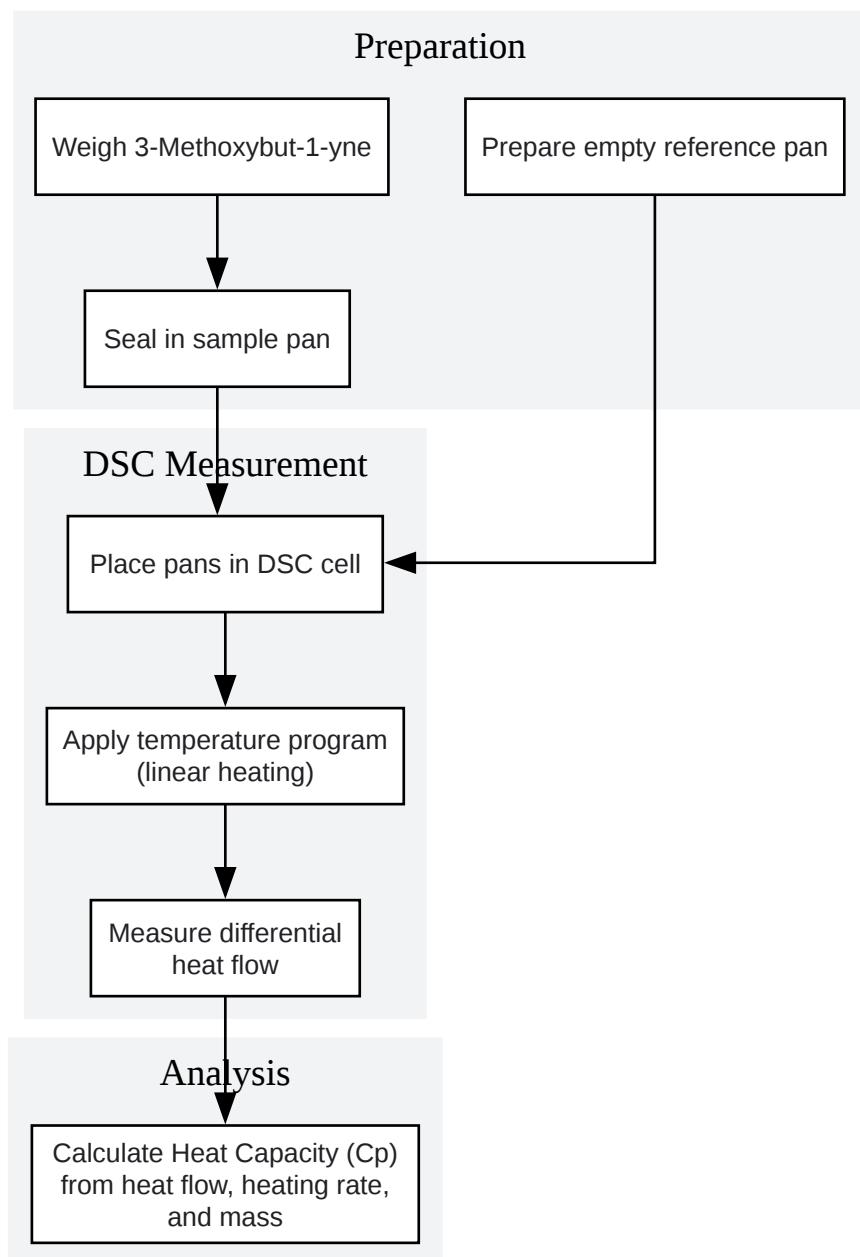
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Workflow for Bomb Calorimetry.

Heat Capacity

The heat capacity (C_p) of **3-Methoxybut-1-yne** can be measured using calorimetry, often differential scanning calorimetry (DSC).

- Sample and Reference Pans: A known mass of **3-Methoxybut-1-yne** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell.
- Temperature Program: The cell is subjected to a precise temperature program, typically a linear heating rate.
- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- Calculation: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.



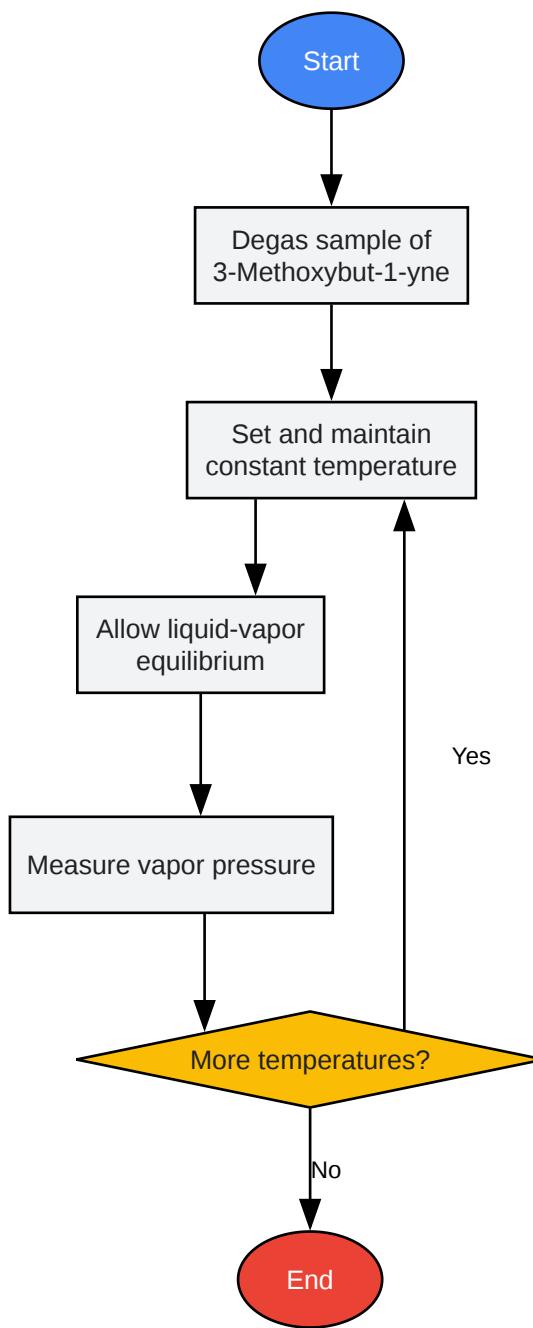
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Workflow for DSC Measurement.

Vapor Pressure

The vapor pressure of a volatile compound like **3-Methoxybut-1-yne** can be determined by various methods.

- Sample Degassing: A sample of **3-Methoxybut-1-yne** is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved gases.
- Equilibrium: The vessel is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.
- Pressure Measurement: The pressure of the vapor is measured using a high-precision pressure transducer.
- Temperature Variation: Steps 2 and 3 are repeated at various temperatures to obtain a vapor pressure curve.



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Workflow for Vapor Pressure Measurement.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.

Quantum Chemical Methods

- Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster theory (CCSD(T)), solve the electronic Schrödinger equation without empirical parameters. They can provide highly accurate predictions of molecular energies and, consequently, enthalpies of formation.
- Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are computationally less expensive than high-level ab initio methods and can provide a good balance of accuracy and computational cost for the prediction of thermodynamic properties.

Group Additivity Methods

Group additivity methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than quantum chemical methods, they can provide rapid estimations.

Conclusion

This guide has outlined the necessary experimental and computational methodologies for determining the thermodynamic properties of **3-Methoxybut-1-yne**. While specific experimental data for this compound is currently lacking in the public domain, the protocols and approaches described herein provide a clear pathway for researchers to obtain this critical information. The accurate determination of these properties is essential for the safe and efficient application of **3-Methoxybut-1-yne** in scientific research and industrial processes.

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References

- 1. 3-Methoxybut-1-yne | C5H8O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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